

Electronic Characteristics of Dimesitylphosphinous Chloride (Mes PCI)

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Compound of Interest

Compound Name:	<i>Bis(2,4,6-trimethylphenyl)phosphorus chloride</i>
CAS No.:	67950-05-4
Cat. No.:	B3055941

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Executive Technical Summary

Dimesitylphosphinous chloride (Mes

PCI) [CAS: 10663-01-1] acts as a "gatekeeper" intermediate in organometallic synthesis. Unlike its phenyl analogue (Ph

PCI), Mes

PCI possesses a unique electronic profile governed by the "Mesityl Effect"—a synergistic combination of high steric impedance and electron-releasing inductive character. This molecule is the primary precursor for generating super-bulky phosphines that stabilize low-coordinate metal centers and facilitate reductive elimination in cross-coupling cycles.

Electronic & Steric Profile

The "Mesityl Effect": Sterics vs. Electronics

The defining feature of Mes

PCI is the presence of four ortho-methyl groups surrounding the phosphorus center. This structural arrangement imposes severe kinetic stabilization on the P-Cl bond while modulating the Lewis basicity of the phosphorus lone pair.

Parameter	Mes PCI	Ph PCI	Impact on Reactivity
Tolman Cone Angle ()	~175–180° (Est.)	124°	Mes PCI creates a massive "exclusion zone," preventing dimerization and blocking small nucleophiles.
Electronic Character	Electron-Rich (+I Effect)	Moderate	The mesityl methyls donate electron density, making the P center more basic but less nucleophilic due to sterics.
P-Cl Bond Lability	Low (Sterically Shielded)	High	Nucleophilic substitution at P requires forcing conditions or small nucleophiles.
Oxidation Potential	Resistant	Susceptible	Ortho-methyl groups block the approach of oxidants, stabilizing the P(III) state.

Steric Parameters: Cone Angle & Buried Volume

While the standard Tolman cone angle for the Mes

P- group is often cited near 168–170° (derived from Mes

PH), the effective steric bulk of Mes

PCI is significantly higher than Ph

PCI.

- Percent Buried Volume (%)

): Mes

PCI ligands typically occupy >35% of the coordination sphere, compared to ~22% for Ph

PCI. This forces metal complexes into low-coordination geometries (e.g., 12-electron or 14-electron species), which are highly active in catalysis.

Spectroscopic Signatures

Accurate identification of Mes

PCI is critical during synthesis to distinguish it from the dichloride (MesPCI

) or the hydrolyzed oxide (Mes

PH=O).

Nuclear Magnetic Resonance (NMR)[1][2][3][4][5][6][7][8]

- P NMR: The phosphorus nucleus is deshielded relative to tertiary phosphines but shielded relative to PCI

.

- Chemical Shift (

):70 – 90 ppm (Broad singlet).

- Note: This is distinct from MesPCI

(~169 ppm) and Mes

PBr (~75 ppm). The shift is sensitive to solvent and concentration due to potential P...Cl intermolecular interactions.

- H NMR (C

D

):

- Aromatic H:

~6.7 ppm (Singlet, 4H).

- Ortho-CH

:

~2.3 ppm (Singlet, 12H).[1][2]

- Para-CH

:

~2.1 ppm (Singlet, 6H).

- Diagnostic: The integration ratio of 12:6 (2:[1]1) between ortho and para methyls confirms the presence of two mesityl groups.

Structural Geometry

X-ray crystallographic studies of Mes

P- derivatives reveal a pyramidal geometry at phosphorus. The C-P-C bond angle is typically expanded ($>105^\circ$) compared to Ph

P due to the repulsion between the ortho-methyl groups, flattening the pyramid slightly and increasing the

-character of the lone pair.

Synthesis & Experimental Protocols

Protocol: Selective Synthesis of Mes PCI

Objective: Synthesize Mes

PCI from PCI

without over-substitution to Mes

P (which is sterically prohibited) or stopping at MesPCl

.

Reagents:

- Phosphorus trichloride (PCl₃): 1.0 equiv.
- Mesitylmagnesium bromide (MesMgBr): 2.0 equiv (1.0 M in THF).[3]
- Solvent: Anhydrous THF/Diethyl ether.

Step-by-Step Methodology:

- Preparation: Flame-dry a 500 mL Schlenk flask under Argon. Charge with PCl₃ and THF. Cool to -78 °C.[4][3]
- Addition: Add MesMgBr dropwise over 2 hours. Crucial: Slow addition favors mono- and di-substitution sequentially.
- Equilibration: Allow the mixture to warm to room temperature (RT) and stir for 12 hours. The solution will turn turbid (MgCl₂ precipitation).
- Reflux (Optional): If ³¹P NMR shows significant MesPCl₃ (169 ppm), reflux for 2 hours to drive the reaction to MesPCl₃.
- Workup: Remove solvent in vacuo. Extract the residue with anhydrous hexane (MesPCl₃ is soluble; Mg salts are not).

- Purification: Filter through Celite under Argon. Recrystallize from pentane at $-20\text{ }^{\circ}\text{C}$ or distill under high vacuum (bp $\sim 160\text{ }^{\circ}\text{C}$ @ 0.1 mmHg).

Safety Note: Mes

PCI is moisture-sensitive. Hydrolysis yields Dimesitylphosphine oxide (Mes

PH=O), a stable white solid (

$\sim 25\text{ ppm}$).

Reactivity & Mechanistic Implications[1][4]

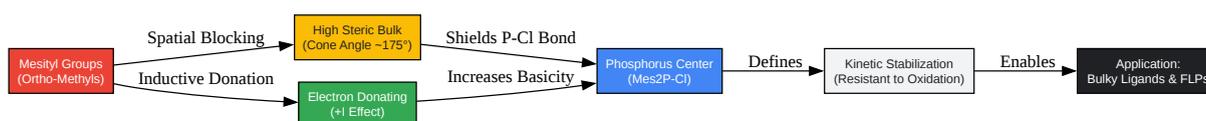
The reactivity of Mes

PCI is defined by its reluctance to undergo nucleophilic attack at phosphorus unless the nucleophile is small (e.g., H

, Li

).

Diagram 1: Electronic & Steric Influence Map



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Caption: The "Mesityl Effect" dictates the stability and utility of Mes

PCI, translating steric bulk into kinetic protection.

Key Transformations

- Reduction to Secondary Phosphine (Mes

PH):

- Reagent: LiAlH

.

- Product: Mes

PH is a key precursor for phosphido ligands. The P-H bond is sterically protected, making Mes

PH less prone to air oxidation than Ph

PH.

- Frustrated Lewis Pairs (FLPs):

- Mes

PCl reacts with boranes (e.g., B(C

F

)

) or is converted to Mes

P-Li to form bulky Lewis bases. The steric bulk prevents the formation of a classical Lewis adduct, creating an "FLP" capable of activating small molecules like H

or CO

.

- Radical Chemistry:

- Mes

P-centered radicals are persistent due to spin delocalization and steric protection, making Mes

PCl a precursor for fundamental studies in p-block radical chemistry.

Applications in Catalysis & Drug Development

Precursor for "Super-Bulky" Ligands

Mes

PCI is the starting material for Biaryl Phosphines (e.g., Buchwald ligands) where the mesityl group provides the necessary bulk to promote reductive elimination in Pd-catalyzed C-N and C-C couplings.

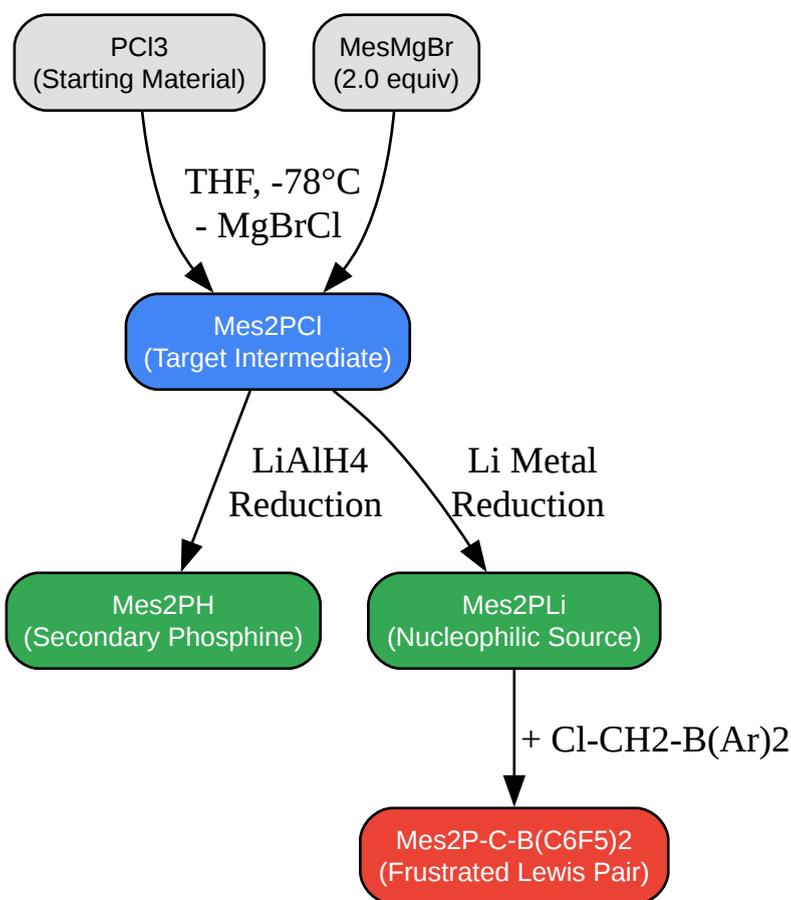
- Mechanism:^[5]^[1] The large cone angle forces the Pd(0) species to be monoligated (L-Pd-Ar), which is the active species for oxidative addition.

Stabilization of Low-Coordinate Species

In drug development, synthesizing isotopically labeled compounds often requires specialized catalysts. Mes

P-based ligands stabilize highly reactive metal-hydride intermediates used in deuterium exchange reactions.

Diagram 2: Synthetic Workflow



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Caption: Synthetic tree originating from Mes

PCl, highlighting its role as a divergent intermediate.

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